molecular formula C20H23ClO6 B2991395 (2s,3r,4r,5s,6r)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol CAS No. 333359-90-3

(2s,3r,4r,5s,6r)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol

Cat. No.: B2991395
CAS No.: 333359-90-3
M. Wt: 394.85
InChI Key: UEHTWMMZNLKDPS-OBKDMQGPSA-N
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Description

(2s,3r,4r,5s,6r)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C20H23ClO6 and its molecular weight is 394.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches

  • Researchers have developed convenient methods for synthesizing (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. These methods involve a synthesis process from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired ortho-product isomers (Liu, Li, Lu, & Miao, 2008). Another novel approach uses 5-bromo-2-chlorobenzoic acid as a starting point, again avoiding isomer issues (Liu, Li, & Lu, 2008).

Pharmaceutical Applications

  • This compound has been explored for its potential in pharmaceuticals, especially as a component in SGLT2 inhibitors, which are relevant in diabetes treatment. It's synthesized through various processes, emphasizing the avoidance of unwanted isomers and ensuring purity and efficacy (Obermeier et al., 2010). Another study focused on the hydrogen-bonded structures and interaction energies in forms of the molecule, providing insights into its stability and effectiveness (Gelbrich et al., 2017).

Chemical Derivatives and Applications

  • Derivatives of this compound have been used in the synthesis of various novel compounds, such as water-soluble pyran-2,4,5-triol glucose amine Schiff base derivative, which has applications in different chemical processes and potentially in pharmaceuticals (Hijji et al., 2021). Additionally, the molecule has been involved in the synthesis of diverse structures like 2-amino glucose-based substrates for nanocatalyst production, illustrating its versatility in various chemical reactions and potential for broader applications (Aghazadeh & Nikpassand, 2019).

Biological Activity Exploration

  • The compound's role in increasing serum glucagon-like peptide levels by reducing sodium/glucose cotransporter absorption of intestinal glucose suggests its potential for diabetes treatment. This underlines its significance in metabolic regulation and glycemic control (Powell et al., 2013). Furthermore, the compound's derivatives have been evaluated for antibacterial and antifungal activities, showcasing its potential in developing new antimicrobial agents (Srinivas, Sunitha, & Shamili, 2020).

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO6/c1-26-14-5-2-11(3-6-14)8-13-9-12(4-7-15(13)21)20-19(25)18(24)17(23)16(10-22)27-20/h2-7,9,16-20,22-25H,8,10H2,1H3/t16-,17-,18+,19-,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHTWMMZNLKDPS-OBKDMQGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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